Cas no 2034157-08-7 (bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid))

bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) Chemical and Physical Properties
Names and Identifiers
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- 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid
- bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid)
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- Inchi: 1S/2C12H16N2.3C2H2O4/c2*1-2-4-11-9-14(12-7-13-8-12)6-5-10(11)3-1;3*3-1(4)2(5)6/h2*1-4,12-13H,5-9H2;3*(H,3,4)(H,5,6)
- InChI Key: LUIMMTAQVJLUCX-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)=O.OC(C(=O)O)=O.OC(C(=O)O)=O.N1(CC2C=CC=CC=2CC1)C1CNC1.N1(CC2C=CC=CC=2CC1)C1CNC1
Computed Properties
- Exact Mass: 646.24862266 g/mol
- Monoisotopic Mass: 646.24862266 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 46
- Rotatable Bond Count: 5
- Complexity: 272
- Covalently-Bonded Unit Count: 5
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 254
- Molecular Weight: 646.6
bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-1068-1g |
bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) |
2034157-08-7 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F2167-1068-2.5g |
bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) |
2034157-08-7 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | A181251-1g |
2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline sesquioxalate |
2034157-08-7 | 1g |
$ 475.00 | 2022-06-08 | ||
Life Chemicals | F2167-1068-0.25g |
bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) |
2034157-08-7 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F2167-1068-10g |
bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) |
2034157-08-7 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | A181251-100mg |
2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline sesquioxalate |
2034157-08-7 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F2167-1068-5g |
bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) |
2034157-08-7 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2167-1068-0.5g |
bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) |
2034157-08-7 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | A181251-500mg |
2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline sesquioxalate |
2034157-08-7 | 500mg |
$ 320.00 | 2022-06-08 |
bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid)
Introduction to Bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); Tris(oxalic Acid) and Its Applications in Modern Research
Bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) is a sophisticated compound with a molecular structure that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by the CAS number 2034157-08-7, represents a unique blend of heterocyclic chemistry and pharmacological potential. The intricate architecture of this molecule, featuring azetidine and tetrahydroisoquinoline moieties, positions it as a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The azetidin-3-yl substituents in the compound contribute to its structural complexity and potentially enhance its binding affinity to biological targets. This feature is particularly relevant in drug design, where the optimization of molecular interactions is crucial for achieving desired pharmacological effects. The presence of multiple binding sites within the molecule allows for the exploration of diverse pharmacological pathways, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a surge in research focused on tetrahydroisoquinoline derivatives due to their demonstrated biological activity. These derivatives have shown promise in various preclinical studies as potential treatments for neurological disorders, cardiovascular diseases, and cancer. The Bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) compound leverages these properties by incorporating additional functional groups that may enhance its pharmacokinetic profile and therapeutic efficacy.
The role of tris(oxalic acid) in this compound is equally significant. Oxalic acid derivatives are known for their ability to modulate enzyme activity and cellular signaling pathways. By incorporating tris(oxalic acid) into the molecular framework, researchers aim to enhance the compound's interaction with specific biological targets, thereby improving its therapeutic potential. This approach aligns with the growing trend in drug development towards targeted therapies that minimize side effects while maximizing efficacy.
Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. These computational tools have been instrumental in predicting the binding affinities and pharmacological profiles of complex molecules like Bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid). By leveraging these technologies, researchers can accelerate the drug discovery process and identify promising candidates for further investigation.
The synthesis of this compound presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce high-purity samples suitable for biological testing. These advancements have opened new avenues for exploring the therapeutic potential of tetrahydroisoquinoline derivatives.
In vitro studies have begun to reveal the biological activity of Bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid). Initial results suggest that this compound exhibits potent inhibitory effects on certain enzymes implicated in cancer progression. Additionally, its ability to modulate cellular signaling pathways has been observed in preliminary experiments. These findings are particularly encouraging given the increasing interest in targeted therapies for cancer treatment.
The compound's potential extends beyond oncology. Research is ongoing to explore its efficacy in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The presence of azetidine and tetrahydroisoquinoline moieties is thought to contribute to its neuroprotective properties by interacting with specific receptors and enzymes involved in these conditions.
The development of novel drug candidates often involves a multidisciplinary approach, integrating insights from chemistry, biology, and pharmacology. The case of Bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) exemplifies this collaborative effort. By combining synthetic chemistry expertise with biological testing capabilities, researchers can rapidly screen and validate promising compounds.
The regulatory landscape for new drug development continues to evolve, emphasizing safety and efficacy through rigorous clinical trials. As such compounds like Bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline); tris(oxalic acid) advance through preclinical testing phases toward human trials، it will be crucial to adhere to these regulatory standards ensuring that patients receive safe and effective treatments.
In conclusion,Bis(2-(azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline);tris(oxalic acid) represents a significant advancement in pharmaceutical research,with its complex structure offering unique opportunities for therapeutic intervention。The integration of computational chemistry,improved synthetic methodologies,and interdisciplinary collaboration continues to drive progress toward novel treatments for various diseases。As research into this compound progresses,it holds promise not only as a standalone therapeutic agent but also as a foundation for future drug development efforts。
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